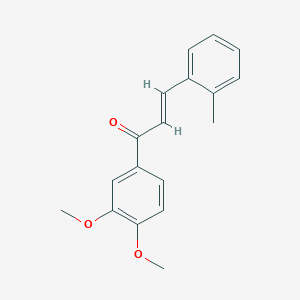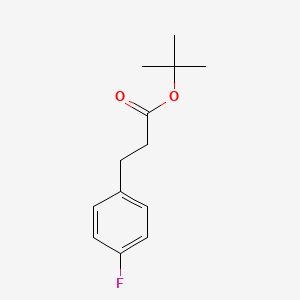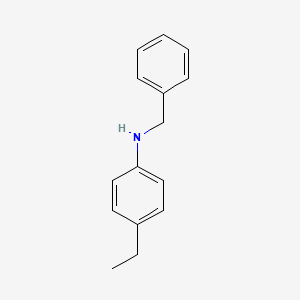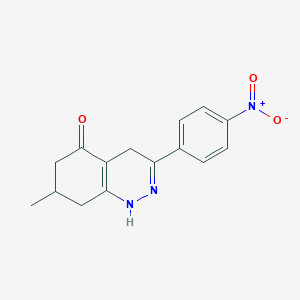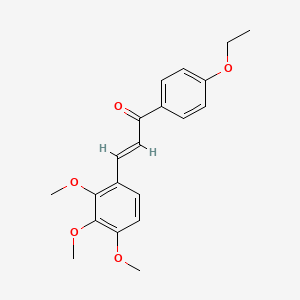
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as ETPPM, is a compound of interest in the scientific community due to its wide range of potential applications. It is a naturally occurring terpenoid, which can be synthesized in the laboratory. ETPPM has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. Furthermore, ETPPM has been studied for its potential to act as a plasticizer and an inhibitor of bacterial growth.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an inhibitor of bacterial growth by disrupting the cell membrane and inhibiting the growth of bacteria. Additionally, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, including E. coli, S. aureus, and P. aeruginosa. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and availability, its stability, and its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, making it a useful tool for studying bacterial growth. The main limitation of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments is the lack of understanding of its mechanism of action, as well as its potential side effects.
Future Directions
The future directions for (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one research include further studies to elucidate its mechanism of action and to explore its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in vivo. Furthermore, further studies are needed to explore its potential applications as a plasticizer and an inhibitor of bacterial growth. Finally, further studies are needed to explore its potential applications in the food industry, as an additive or preservative.
Synthesis Methods
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde and an ester in the presence of a base to form an α, β-unsaturated ester. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of a carboxylic acid with an aldehyde or ketone in the presence of a phosphonium salt to form an ester.
Scientific Research Applications
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has also been studied for its potential to act as a plasticizer, an inhibitor of bacterial growth, and an anti-inflammatory agent.
properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-25-16-10-6-14(7-11-16)17(21)12-8-15-9-13-18(22-2)20(24-4)19(15)23-3/h6-13H,5H2,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSAWLIALHPSW-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

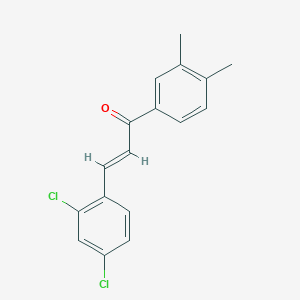

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
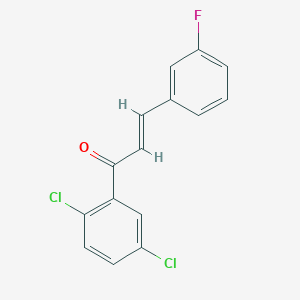
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
